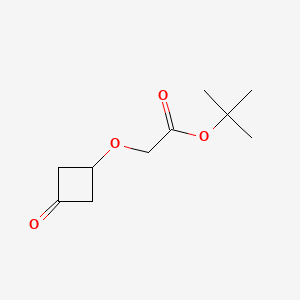
tert-Butyl 2-(3-oxocyclobutoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(3-oxocyclobutoxy)acetate: is an organic compound with the molecular formula C10H16O3. It is a derivative of acetic acid and features a tert-butyl ester group attached to a 3-oxocyclobutyl moiety. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-oxocyclobutoxy)acetate typically involves the esterification of acetic acid derivatives with tert-butyl alcohol in the presence of a catalyst. One common method is the reaction of tert-butyl alcohol with acetic anhydride or acetic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor containing the catalyst. This method ensures efficient mixing and reaction, leading to higher yields and purity of the final product. The use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites has been shown to enhance the selectivity and conversion rates in such processes .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(3-oxocyclobutoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(3-oxocyclobutoxy)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective reactions that can be exploited in synthetic chemistry .
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties that are useful in drug development.
Industry: In industrial applications, this compound is used as a solvent and as an intermediate in the production of coatings, adhesives, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(3-oxocyclobutoxy)acetate involves its interaction with molecular targets through its ester and oxocyclobutyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. The pathways involved may include enzymatic hydrolysis of the ester bond, leading to the release of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl acetate: A simpler ester with similar solvent properties.
tert-Butyl alcohol: An alcohol with similar reactivity but different functional group.
tert-Butyl bromoacetate: An ester with a bromine atom, used as an alkylating agent.
Uniqueness: tert-Butyl 2-(3-oxocyclobutoxy)acetate is unique due to its 3-oxocyclobutyl moiety, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler tert-butyl esters .
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
tert-butyl 2-(3-oxocyclobutyl)oxyacetate |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-9(12)6-13-8-4-7(11)5-8/h8H,4-6H2,1-3H3 |
Clé InChI |
DIERJXAWTGJVOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COC1CC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


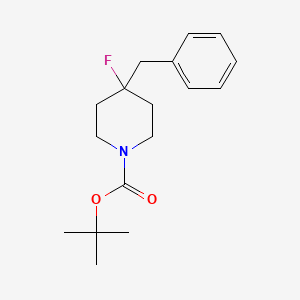
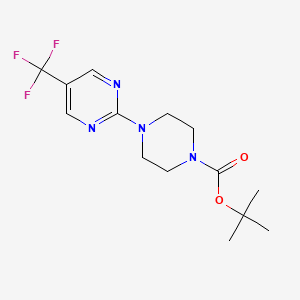
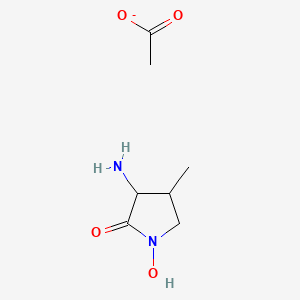
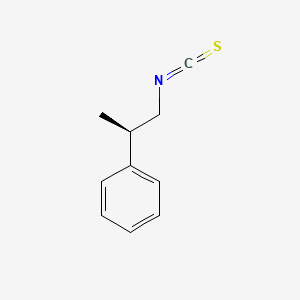
![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)
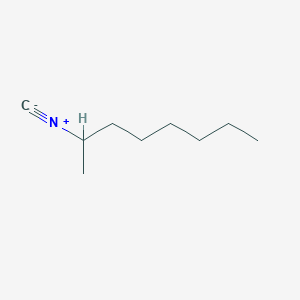

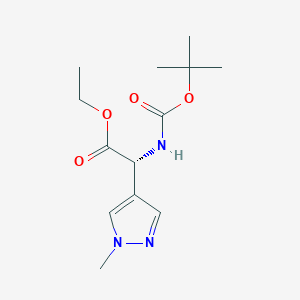
![tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13911308.png)

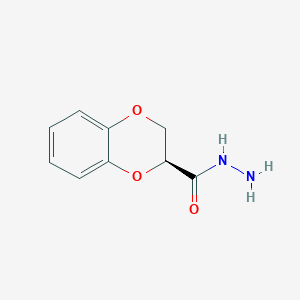
![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)

